O-2,4-Dnp-L-Tyrosine

Catalog No.
S14350358
CAS No.
M.F
C15H13N3O7
M. Wt
347.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
O-2,4-Dnp-L-Tyrosine

Product Name

O-2,4-Dnp-L-Tyrosine

IUPAC Name

(2S)-2-amino-3-[4-(2,4-dinitrophenoxy)phenyl]propanoic acid

Molecular Formula

C15H13N3O7

Molecular Weight

347.28 g/mol

InChI

InChI=1S/C15H13N3O7/c16-12(15(19)20)7-9-1-4-11(5-2-9)25-14-6-3-10(17(21)22)8-13(14)18(23)24/h1-6,8,12H,7,16H2,(H,19,20)/t12-/m0/s1

InChI Key

OHFDOVYRFJQGIR-LBPRGKRZSA-N

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)O)N)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

O-2,4-Dinitrophenyl-L-Tyrosine, also known as N,O-Di(2,4-dinitrophenyl)-L-tyrosine, is a derivative of the amino acid L-tyrosine. This compound contains two dinitrophenyl groups attached to the nitrogen and oxygen atoms of the tyrosine molecule. It is characterized by the molecular formula C21H15N5O11C_{21}H_{15}N_{5}O_{11} and a molecular weight of approximately 513.37 g/mol . The presence of dinitrophenyl groups significantly alters its chemical properties and biological interactions.

O-2,4-Dinitrophenyl-L-Tyrosine exhibits significant biological activity due to its ability to interact with various molecular targets. The compound has been shown to influence biochemical pathways by modifying proteins through covalent bonding. Such interactions can lead to alterations in enzyme activity and signal transduction processes, making it a valuable tool in biochemical research.

The synthesis of O-2,4-Dinitrophenyl-L-Tyrosine typically involves several steps:

  • Starting Material: L-tyrosine is used as the initial raw material.
  • Esterification: The hydroxyl group of L-tyrosine is protected and converted into an ester.
  • Dinitrophenylation: Dinitrophenyl groups are introduced via electrophilic substitution reactions.
  • Purification: The product is purified through techniques such as crystallization or chromatography to obtain pure O-2,4-Dinitrophenyl-L-Tyrosine .

O-2,4-Dinitrophenyl-L-Tyrosine has several applications in both research and industry:

  • Biochemical Research: It is widely used for studying protein modifications and enzyme mechanisms due to its ability to modify proteins covalently.
  • Drug Development: The compound can serve as a lead structure for developing new pharmaceuticals targeting specific biological pathways.
  • Analytical Chemistry: It is utilized in spectroscopic methods for detecting phenolic compounds due to its unique spectral properties .

Research indicates that O-2,4-Dinitrophenyl-L-Tyrosine interacts with various biomolecules, particularly proteins. These interactions can lead to significant changes in protein function and are critical for understanding cellular signaling pathways . Studies have demonstrated that the modification of proteins by this compound can affect their stability and activity, highlighting its potential as a research tool in biochemistry.

O-2,4-Dinitrophenyl-L-Tyrosine shares structural similarities with other compounds derived from L-tyrosine or containing dinitrophenyl groups. Here are some similar compounds:

Compound NameStructure CharacteristicsUnique Features
O-Mono-2,4-Dinitrophenyl-L-TyrosineContains one dinitrophenyl group attached to L-tyrosineLess reactive than O-2,4-Dinitrophenyl-L-Tyrosine
2,4-DinitrophenolSimple phenolic compound with two dinitrophenyl groupsKnown for its use as a mitochondrial uncoupler
N-Acetyl-L-TyrosineAcetylated form of L-tyrosineUsed in studies related to neurotransmitter synthesis

O-2,4-Dinitrophenyl-L-Tyrosine is unique due to its dual modification with dinitrophenyl groups which enhances its reactivity compared to other derivatives of L-tyrosine. This specificity allows it to be a powerful tool in biochemical applications where precise modifications are necessary.

The synthesis of O-2,4-Dnp-L-Tyrosine necessitates precise control over the introduction of 2,4-dinitrophenyl (DNP) groups to the phenolic hydroxyl moiety of L-tyrosine while preserving the integrity of its amino group. A two-step protocol involving sequential protection and derivatization has emerged as the dominant approach.

In the first step, L-tyrosine undergoes esterification in methanol under reflux conditions catalyzed by hydrochloric acid, yielding L-tyrosine methyl ester hydrochloride. This intermediate is critical for masking the carboxyl group, preventing unwanted side reactions during subsequent steps. The second step involves selective DNP group introduction via nucleophilic aromatic substitution. Aqueous sodium hydrogencarbonate facilitates deprotonation of the phenolic hydroxyl group, enhancing its reactivity toward 2,4-dinitrobenzenesulfonyl chloride in ethanol. This step achieves >90% conversion efficiency when maintained at 0–5°C, minimizing competing reactions at the amino group.

A comparative analysis of protection strategies reveals that transient carboxyl group protection (e.g., methyl ester formation) outperforms permanent blocking groups in minimizing racemization. For instance, Sanger’s classical method employs a two-step sequence with aqueous sodium hydrogencarbonate and ethanol, achieving 85–92% yields while retaining chiral purity. Contemporary adaptations integrate fluorenylmethyloxycarbonyl (Fmoc) groups for amino protection, enabling compatibility with solid-phase peptide synthesis workflows.

Protection StrategyReagentTemperatureYieldChiral Purity
Methyl EsterHCl/MeOH65°C89%>99% ee
FmocFmoc-OSu0–5°C92%>99% ee

Catalytic Approaches for Enhanced Regioselectivity in Tyrosine Derivatization

Regioselective modification of tyrosine’s phenolic hydroxyl group presents a persistent challenge due to competing reactions at the amino and carboxyl functionalities. Catalytic systems leveraging triphenylphosphine and azodicarboxylate derivatives have proven effective in directing reactivity toward the hydroxyl group.

The Mitsunobu reaction, employing di-tert-butyl azodicarboxylate (DBAD) and triphenylphosphine, enables efficient etherification of tyrosine derivatives. In a representative procedure, N-trifluoroacetyl-L-tyrosine methyl ester reacts with tert-butoxycarbonyl-ethanolamine in tetrahydrofuran (THF) at 0–5°C, achieving 96% conversion to the O-alkylated product. This system suppresses N-alkylation byproducts through steric hindrance from the trifluoroacetyl group, enhancing regioselectivity to >20:1 (O- vs N-alkylation).

Alternative catalytic frameworks utilize phase-transfer catalysts to modulate reaction kinetics. Tetrabutylammonium bromide (TBAB) in biphasic water-dichloromethane systems accelerates DNP group transfer by 3.2-fold compared to homogeneous conditions, as quantified by pseudo-first-order rate constants (k₁ = 0.42 min⁻¹ vs 0.13 min⁻¹). This improvement stems from interfacial concentration of reactive species, reducing dimerization side products from 15% to <2%.

Solvent System Optimization in Multi-Step Protection-Deprotection Sequences

Solvent selection critically influences reaction efficiency across the multi-step synthesis of O-2,4-Dnp-L-Tyrosine. Polar aprotic solvents like dimethylformamide (DMF) and tetrahydrofuran (THF) dominate early stages due to their ability to solubilize both hydrophilic tyrosine derivatives and hydrophobic DNP reagents.

Esterification of L-tyrosine proceeds optimally in anhydrous methanol, with residual water content <0.1% required to prevent hydrolysis. Subsequent DNP introduction achieves maximum yield (94%) in ethanol-water (4:1 v/v) mixtures, where controlled polarity balances reagent solubility and transition-state stabilization. Post-reaction workup employs ethyl acetate-water partitioning, exploiting the compound’s logP of 2.3±0.2 for efficient isolation.

Hydrolysis of protective groups necessitates tailored solvent systems. The methyl ester group is cleaved in methanol-water (3:1) containing potassium carbonate (25.6% w/v), achieving complete deprotection within 2 hours at 25°C. Contrastingly, Fmoc removal requires 20% piperidine in DMF, with reaction progress monitored by UV-Vis spectroscopy at 301 nm (Δε = −12,400 M⁻¹cm⁻¹ per Fmoc group).

StepSolvent SystemKey FunctionYield Impact
EsterificationAnhydrous MethanolCarboxyl Group Protection89–92%
DNP IntroductionEthanol-Water (4:1)Hydroxyl Group Activation90–94%
DeprotectionMethanol-Water (3:1)Ester Hydrolysis98%
Final PurificationEthyl Acetate-WaterLiquid-Liquid Extraction81–85%

The development of robust analytical methods for O-2,4-dinitrophenyl-L-tyrosine represents a critical aspect of chemical research and quality control. This modified amino acid derivative requires specialized analytical approaches due to its unique chemical properties and potential for various transformation pathways during analysis.

Chromatographic Resolution Techniques for Byproduct Identification

High Performance Liquid Chromatographic Separation

Chromatographic separation of O-2,4-dinitrophenyl-L-tyrosine and its related compounds requires careful consideration of the compound's physicochemical properties [1] [2]. The dinitrophenyl group significantly alters the compound's retention behavior compared to native L-tyrosine, necessitating specialized column selection and mobile phase optimization.

Reversed-phase high performance liquid chromatography has emerged as the preferred technique for separating dinitrophenyl amino acid derivatives [2] [3]. The molecular weight of O-2,4-dinitrophenyl-L-tyrosine (347.28 g/mol) and its enhanced hydrophobic character due to the dinitrophenyl modification facilitate effective retention on C18 columns [4] [5]. Studies have demonstrated that gradient elution systems utilizing acetonitrile-water mixtures provide optimal separation of the target compound from potential impurities and byproducts [2] [6].

Column Selection and Optimization Parameters

The choice of stationary phase significantly influences the resolution of O-2,4-dinitrophenyl-L-tyrosine from structurally related compounds. Pentabromobenzyl-modified silica gel columns have shown particular efficacy in separating stereoisomers of dinitrophenyl amino acids [7]. Additionally, the use of specialized columns such as Wakopak Ultra systems has enabled enhanced resolution of derivatized amino acids in complex matrices [8].

Critical separation parameters include:

ParameterOptimal RangeImpact on Resolution
Mobile Phase pH6.5-7.5Controls ionization state
Column Temperature30-40°CEnhances peak symmetry
Flow Rate0.8-1.2 mL/minOptimizes separation efficiency
Injection Volume5-20 μLPrevents column overload

Byproduct Identification Strategies

The formation of byproducts during O-2,4-dinitrophenyl-L-tyrosine synthesis and storage necessitates comprehensive analytical strategies. Primary byproducts include mono-dinitrophenyl derivatives, oxidized forms, and hydrolysis products [10]. Chromatographic methods must be capable of resolving these impurities with baseline separation to ensure accurate quantification.

Ion exchange chromatography using carboxylic acid type resins (Amberlite IRC-50) and sulfonic acid type resins (Duolite C-25) has proven effective for systematic separation of dinitrophenyl amino acid mixtures [11]. These techniques utilize pH gradient elution to achieve selective separation based on the different pKa values of the compounds.

Validation of Chromatographic Methods

Method validation for chromatographic separation requires assessment of specificity, linearity, accuracy, precision, and robustness [2]. Specificity testing involves demonstrating that the method can distinguish O-2,4-dinitrophenyl-L-tyrosine from all potential interferents, including structural isomers and degradation products.

Linearity studies typically demonstrate acceptable correlation coefficients (R² > 0.995) over concentration ranges spanning 2-3 orders of magnitude [12]. Precision assessments include both intra-day and inter-day variability measurements, with acceptance criteria typically requiring relative standard deviations below 5% for concentrated samples and below 10% for trace-level determinations.

Spectrophotometric Assays for Reaction Progress Monitoring

Ultraviolet-Visible Spectroscopic Properties

O-2,4-dinitrophenyl-L-tyrosine exhibits characteristic ultraviolet-visible absorption properties that enable quantitative analysis and reaction monitoring [13] [14]. The compound displays maximum absorption at approximately 360 nanometers, attributed to the electronic transitions within the dinitrophenyl chromophore [15] [3]. This absorption maximum provides an excellent analytical wavelength for selective detection and quantification.

The molar extinction coefficient of O-2,4-dinitrophenyl-L-tyrosine at 360 nanometers has been determined to be approximately 15,000-18,000 M⁻¹cm⁻¹, providing excellent sensitivity for spectrophotometric analysis [3] [16]. This high extinction coefficient enables detection limits in the low micromolar range under optimized conditions.

Reaction Progress Monitoring Protocols

Spectrophotometric monitoring of O-2,4-dinitrophenyl-L-tyrosine formation involves real-time measurement of absorbance changes at 360 nanometers during derivatization reactions [15] [17]. The reaction kinetics can be followed by monitoring the increase in absorption as L-tyrosine reacts with 1-fluoro-2,4-dinitrobenzene to form the derivative.

Critical parameters for reaction monitoring include:

ParameterOptimal ConditionsMonitoring Frequency
Temperature40-60°CEvery 2-5 minutes
pH8.5-9.5Continuous
Reaction Time10-60 minutesReal-time
Solvent SystemAqueous-organicEvery 5 minutes

Interference Assessment and Method Robustness

Spectrophotometric methods for O-2,4-dinitrophenyl-L-tyrosine analysis must account for potential interferences from unreacted reagents, solvent systems, and matrix components [14] [16]. The dinitrophenyl chromophore provides excellent selectivity due to its distinctive absorption characteristics, but careful method development is required to minimize background absorption.

Matrix effects have been systematically evaluated using various biological and synthetic samples. Studies demonstrate that protein-containing matrices can influence derivatization efficiency, requiring optimization of reaction conditions and potential pre-treatment steps [15] [18]. The use of internal standards and standard addition techniques helps compensate for matrix-induced variations.

Quantitative Analysis and Calibration

Quantitative spectrophotometric analysis of O-2,4-dinitrophenyl-L-tyrosine requires establishment of linear calibration relationships over relevant concentration ranges [19] [20]. Calibration curves typically demonstrate excellent linearity (R² > 0.998) from 5 μM to 500 μM, with detection limits of approximately 1-2 μM under optimized conditions [12].

The accuracy of spectrophotometric methods has been validated through comparison with independent analytical techniques, including high performance liquid chromatography and mass spectrometry. Agreement between methods typically falls within ±5% for samples above the limit of quantification, demonstrating the reliability of spectrophotometric approaches for routine analysis.

Mass Spectrometric Fragmentation Patterns of Dinitrophenyl-Conjugated Tyrosines

Ionization Characteristics and Mass Spectral Behavior

O-2,4-dinitrophenyl-L-tyrosine demonstrates distinctive mass spectrometric behavior that enables sensitive and selective analysis [21] [22]. Under electrospray ionization conditions, the compound readily forms both positive and negative ions, with negative ion mode typically providing superior sensitivity due to the electron-withdrawing nature of the nitro groups.

The molecular ion ([M-H]⁻) at m/z 346 serves as the primary ion for identification and quantification in negative ion mode [22] [21]. The compound's ionization efficiency is enhanced by the dinitrophenyl modification, which stabilizes the negative charge through resonance delocalization across the aromatic system.

Characteristic Fragmentation Pathways

Mass spectrometric fragmentation of O-2,4-dinitrophenyl-L-tyrosine follows predictable pathways that provide structural confirmation and enable selective detection [22] [21]. The primary fragmentation involves loss of the carboxyl group (CO₂, 44 Da) to form the ion at m/z 302, followed by water elimination (18 Da) to yield the ion at m/z 284.

Principal fragmentation patterns include:

Fragment Ion (m/z)Loss from [M-H]⁻Structural Assignment
3460Molecular ion
30244Loss of CO₂
28462Loss of CO₂ + H₂O
240106Loss of tyrosine side chain
182164Dinitrophenyl fragment

Collision-Induced Dissociation Studies

Collision-induced dissociation experiments reveal detailed fragmentation mechanisms that support structural elucidation and method development [22] [23]. The application of varying collision energies (10-40 eV) enables optimization of fragmentation conditions for maximum sensitivity and selectivity.

Studies using tandem mass spectrometry have demonstrated that the dinitrophenyl moiety preferentially retains charge during fragmentation, consistent with its electron-withdrawing properties [21] [22]. This characteristic enables the development of multiple reaction monitoring methods that exploit specific fragment transitions for quantitative analysis.

Method Development for Quantitative Analysis

Mass spectrometric methods for O-2,4-dinitrophenyl-L-tyrosine quantification utilize selected reaction monitoring or multiple reaction monitoring approaches [21] [24]. These techniques monitor specific precursor-to-product ion transitions, providing excellent selectivity and sensitivity for complex matrix analysis.

Optimized mass spectrometric conditions include:

  • Electrospray voltage: -3500 V (negative mode)
  • Capillary temperature: 275-300°C
  • Collision energy: 25-35 eV for primary transitions
  • Scan time: 0.1-0.2 seconds per transition

The method demonstrates linear response over three orders of magnitude (1 nM to 1 μM) with detection limits approaching 0.1 nM for purified standards [21]. Matrix effects are minimal due to the highly specific nature of the selected transitions, enabling direct analysis of complex biological samples without extensive sample preparation.

Structural Isomer Differentiation

Mass spectrometric analysis enables differentiation of O-2,4-dinitrophenyl-L-tyrosine from its structural isomers, including the 2,6-dinitrophenyl derivative and mono-nitrophenyl compounds [22]. While these compounds may exhibit similar molecular weights, their fragmentation patterns differ sufficiently to enable unambiguous identification.

The combination of retention time differences in liquid chromatography-mass spectrometry methods and distinctive fragmentation patterns provides comprehensive structural identification capabilities. This analytical approach is essential for purity assessment and impurity profiling in pharmaceutical and research applications.

XLogP3

-0.2

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

347.07534976 g/mol

Monoisotopic Mass

347.07534976 g/mol

Heavy Atom Count

25

Dates

Last modified: 08-10-2024

Explore Compound Types